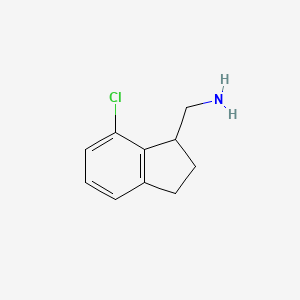
1,7-Dimethylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethylguanine is a methylated derivative of guanine, a purine nucleobase found in DNA and RNA. It is characterized by the addition of methyl groups at the 1 and 7 positions of the guanine molecule. This compound has a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethylguanine can be synthesized through the methylation of guanosine. The process involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing the glycosyl group to obtain the desired compound . The reaction conditions are typically mild, involving common methylating agents and hydrolysis under controlled conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, such as guanosine, are readily available and cost-effective. The process involves multiple steps, including methylation and hydrolysis, with a total yield of approximately 70% . The method is designed to be safe, reliable, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanine compounds .
Scientific Research Applications
1,7-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and methylation processes.
Biology: The compound is studied for its role in RNA modifications and its potential impact on gene expression.
Medicine: Research explores its potential as a biomarker for certain diseases and its role in drug development.
Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,7-Dimethylguanine involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, influencing various biological pathways. The compound’s methyl groups play a crucial role in its binding affinity and specificity. It may also act as an inhibitor or modulator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7,9-Dimethylguanine: Another methylated guanine derivative with methyl groups at the 7 and 9 positions.
1-Methylguanine: A simpler derivative with a single methyl group at the 1 position.
7-Methylguanine: A derivative with a methyl group at the 7 position.
Uniqueness
1,7-Dimethylguanine is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to other methylated guanine derivatives, it has distinct reactivity and binding characteristics, making it valuable in various research applications .
Properties
CAS No. |
26758-00-9 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-1,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3,(H2,8,10) |
InChI Key |
TUUZAYXHOVBKGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
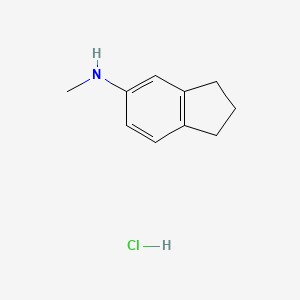
![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)

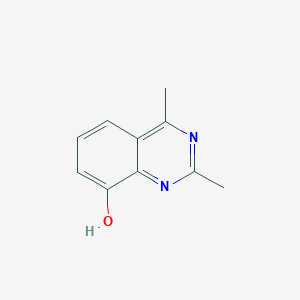


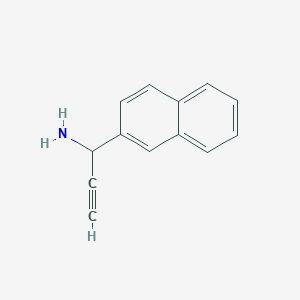

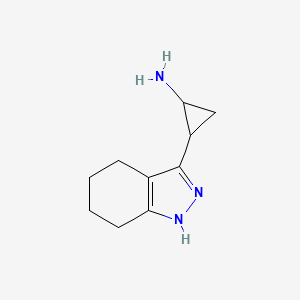

![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
